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molecular formula C15H13NO4 B124938 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone CAS No. 52806-71-0

1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B124938
M. Wt: 271.27 g/mol
InChI Key: WHZFSKAALFOMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071988

Procedure details

A stirred mixture of 4-iodoanisole (43.65 g, 0.187 mole), 4-bromo-3-nitro acetophenone (40.6 g, 0.166 mole) and copper powder (copper bronze, 36 g, 0.567 mole) kept under nitrogen is placed in an oil bath heated at 80° C. The temperature is slowly raised to 110° C. and the mixture is kept at this temperature for 5 days (TLC, 8:2 hexane-ethyl acetate). Upon cooling the mixture is dissolved in dichloromethane and filtered through a Celite pad. The filtrate and washings are evaporated and the residual thick, dark brown oil (58.4 g) is flash chromatographed (on silica Merck 60, preabsorbed in dichloromethane, eluted with 9:1 hexane-ethyl acetate to remove the impurities and 8:2 hexane-ethyl acetate to recover the main product) to provide 16.2 g (32%) of the title compound (yellow solid, m.p. 124°-126° C.).
Quantity
43.65 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
copper
Quantity
36 g
Type
catalyst
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][C:16](Br)=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)=[O:12].CCCCCC.C(OCC)(=O)C>ClCCl.[Cu]>[C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)(=[O:12])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
43.65 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
40.6 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Name
copper
Quantity
36 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is slowly raised to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the mixture
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate and washings are evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (on silica Merck 60
CUSTOM
Type
CUSTOM
Details
preabsorbed in dichloromethane
WASH
Type
WASH
Details
eluted with 9:1 hexane-ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove the impurities and 8:2 hexane-ethyl acetate
CUSTOM
Type
CUSTOM
Details
to recover the main product)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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